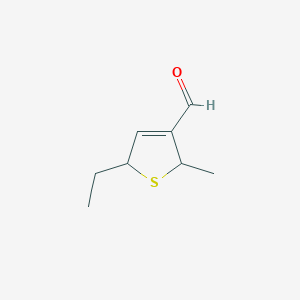![molecular formula C18H20OS B14586871 1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene CAS No. 61173-94-2](/img/structure/B14586871.png)
1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methoxy group and a complex alkenyl chain containing a phenylsulfanyl group
Preparation Methods
The synthesis of 1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a methoxybenzene derivative is reacted with an alkenyl halide in the presence of a base to form the desired product . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Scientific Research Applications
1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and phenylsulfanyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene can be compared with similar compounds such as:
Anethole: Anethole is a structurally similar compound with a methoxy group and an alkenyl chain.
Benzene, 1-methoxy-4-(2-phenylethenyl): This compound also features a methoxy group and an alkenyl chain but differs in the position and nature of the substituents.
Properties
CAS No. |
61173-94-2 |
|---|---|
Molecular Formula |
C18H20OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methoxy-4-(3-methyl-2-phenylsulfanylbut-1-enyl)benzene |
InChI |
InChI=1S/C18H20OS/c1-14(2)18(20-17-7-5-4-6-8-17)13-15-9-11-16(19-3)12-10-15/h4-14H,1-3H3 |
InChI Key |
NZPQVMVSFBNNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)









